(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone
Description
Properties
CAS No. |
61082-61-9 |
|---|---|
Molecular Formula |
C13H12ClN3O2 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H12ClN3O2/c14-9-3-1-8(2-4-9)13(18)17-6-5-11-10(7-17)12(15)19-16-11/h1-4H,5-7,15H2 |
InChI Key |
JQPRBXIXUUNEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C(ON=C21)N)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the fusion with the pyridine ring. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Structural Analogues in Fluoroquinolone Derivatives
Key Compounds :
- 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones (e.g., 8a-i) .
Structural Differences :
- The target compound substitutes the oxazolo ring for a pyrazolo ring in the bicyclic amine moiety.
- Fluoroquinolone derivatives (8a-i) include a carboxylic acid group at position 3 of the quinolone core, absent in the target compound.
Mechanistic Insights :
- The pyrazolo derivatives' reduced Gram-negative activity is attributed to conjugation effects between the bicyclic amine’s amino group and the quinolone core, which hinder hydrogen bonding with DNA gyrase .
- The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to methyl substituents in 8a-i .
Spiro-Thiazolidine Derivatives with 4-Chlorophenyl Moieties
Key Compounds :
Structural Differences :
- The target compound lacks the spiro-thiazolidine core and sulfonyl linkage present in these derivatives.
- Both classes share the 4-chlorophenyl group but differ in heterocyclic complexity.
Benzo-Oxazole/Imidazopyridine Derivatives
Key Compound :
- (4-Benzo[d]oxazol-2-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (Patent: EP 2025) .
Structural Differences :
- Replaces oxazolo with benzo-oxazole and imidazopyridine rings.
- Lacks the 4-chlorophenyl group, instead featuring a benzo[d]oxazole substituent.
Therapeutic Application :
Design Implications :
- Substituent choice (e.g., benzo-oxazole vs. 4-chlorophenyl) tailors compounds for specific disease targets.
Biological Activity
The compound (3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone , also known by its CAS number 1708178-62-4, is a heterocyclic compound featuring an oxazole ring fused to a pyridine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Details |
|---|---|
| Molecular Formula | C13H12ClN3O2 |
| Molecular Weight | 269.70 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1708178-62-4 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains.
- Anticancer Activity : The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines.
- Immunomodulatory Effects : It may modulate immune responses, which is crucial in autoimmune diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It binds to receptors that play roles in cell signaling and immune response modulation.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The mechanism involved the activation of apoptosis through intrinsic pathways, as evidenced by increased caspase activity in treated cells .
- Immunomodulatory Effects : In vitro experiments indicated that this compound significantly suppressed the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A. It also exhibited a moderate reduction in tumor necrosis factor-alpha (TNF-α) production in whole blood cultures .
- Antimicrobial Activity : The compound was tested against several bacterial strains, showing moderate to strong inhibition against Salmonella typhi and Bacillus subtilis. Its efficacy suggests potential applications in treating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, comparisons can be made with similar heterocyclic compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Immunomodulatory Effects |
|---|---|---|---|
| This compound | Moderate to Strong | Significant | Moderate |
| 7-Amino-oxazolo[5,4-d]pyrimidines | Strong | Moderate | Low |
| Pyridine derivatives | Weak | Significant | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
